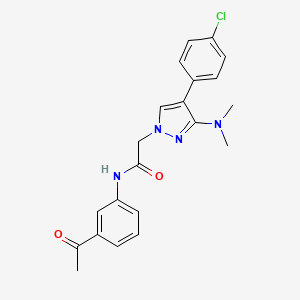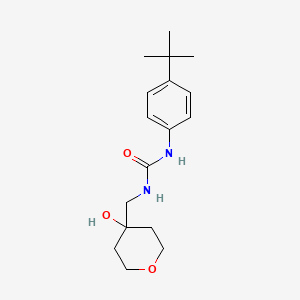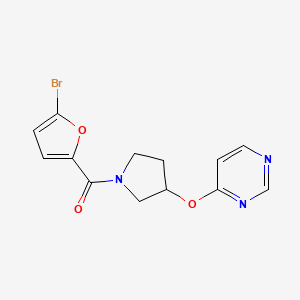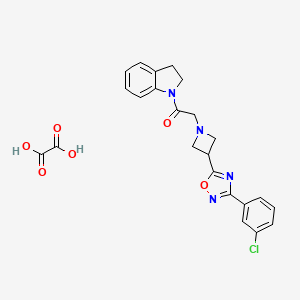
N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior.
Synthesis Analysis
The synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, involves a multi-step process including reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% . A one-pot procedure for the synthesis of N-(3-acetylphenyl) acetamide has been reported with an 85% yield, which suggests that similar methods could potentially be applied to the synthesis of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, shows that the N—H bond can be syn to substituents on the aromatic ring, which could influence the molecular conformation and reactivity of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide . The presence of an intermolecular N—H⋯O hydrogen bond in the related compound suggests that similar hydrogen bonding could be present in the compound of interest, affecting its solid-state structure and properties .
Chemical Reactions Analysis
Although specific chemical reactions of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide are not detailed in the provided papers, the reactions of similar compounds can provide insights. For instance, the ethylation step in the synthesis of a related compound was improved by using potassium hydroxide and bromoethane, which could be relevant for modifying the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide can be inferred from related compounds. For example, the purity of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was over 99% by HPLC, indicating that high purity can be achieved for complex acetamide compounds . The presence of chloro and dimethylamino groups in the related compounds suggests that the compound of interest may also exhibit significant solubility in organic solvents and potential reactivity due to these functional groups .
科学的研究の応用
Bioactive Compound Synthesis N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and studied for their biological activities. These compounds are investigated for their potential in medicinal chemistry, particularly for their roles in creating novel therapeutic agents. For example, derivatives of similar structures have shown promise in antipsychotic treatments and possess unique pharmacological profiles that do not interact with dopamine receptors in the same way as traditional antipsychotics (Wise et al., 1987).
Antimicrobial and Antioxidant Activities Certain derivatives, synthesized from the key structure, exhibit antimicrobial and antioxidant properties. These compounds are of interest for the development of new antimicrobial agents with potential applications in combating drug-resistant bacterial strains. Moreover, their antioxidant activities suggest a utility in addressing oxidative stress-related conditions (Gouda et al., 2010).
Coordination Complexes and Chemical Binding Research into coordination complexes constructed from pyrazole-acetamide derivatives, including N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, has provided insights into the effect of hydrogen bonding on self-assembly processes. These studies are significant for understanding molecular interactions and designing novel materials with specific chemical and physical properties (Chkirate et al., 2019).
Agricultural Chemistry Applications Chloroacetamides, closely related to the compound , have been used as selective herbicides. Their mode of action includes inhibiting fatty acid synthesis in various plants, indicating that derivatives of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide may also find applications in developing new herbicidal formulations (Weisshaar & Böger, 1989).
Structural and Conformational Studies The compound and its derivatives have been the subject of structural and conformational studies, shedding light on the diversity of molecular geometries and intermolecular interactions. These studies are foundational for the rational design of molecules with desired biological or physical properties. Understanding the different molecular conformations and how they contribute to the compound's reactivity and interaction with biological targets is crucial for further applications in drug design and materials science (Narayana et al., 2016).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-14(27)16-5-4-6-18(11-16)23-20(28)13-26-12-19(21(24-26)25(2)3)15-7-9-17(22)10-8-15/h4-12H,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJRLTHVLYKIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2512182.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)
![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2512192.png)

![(E)-{[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2512196.png)